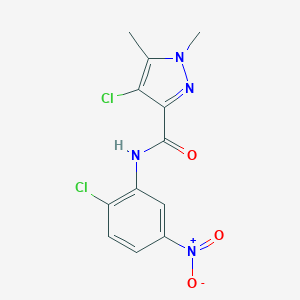
4-chloro-N-{2-chloro-5-nitrophenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-chloro-5-nitrophenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chloro, nitro, and pyrazole functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-chloro-5-nitrophenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic compound to introduce the nitro group.
Pyrazole Formation: The formation of the pyrazole ring through cyclization reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-{2-chloro-5-nitrophenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-{2-chloro-5-nitrophenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{2-chloro-5-nitrophenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide
- 2-chloro-N-(4-chloro-2-nitrophenyl)-5-nitrobenzamide
- 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
Uniqueness
4-chloro-N-{2-chloro-5-nitrophenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its pyrazole ring structure, combined with chloro and nitro substituents, makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C12H10Cl2N4O3 |
|---|---|
Peso molecular |
329.14g/mol |
Nombre IUPAC |
4-chloro-N-(2-chloro-5-nitrophenyl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-6-10(14)11(16-17(6)2)12(19)15-9-5-7(18(20)21)3-4-8(9)13/h3-5H,1-2H3,(H,15,19) |
Clave InChI |
SYCUCBQYZWODLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B445907.png)
![3,4-dichloro-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445908.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B445910.png)
![2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B445913.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-bromophenyl)-3-thiophenecarboxylate](/img/structure/B445917.png)
![N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B445918.png)

![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)
![[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B445922.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B445926.png)
![N-[3-(N-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B445927.png)

